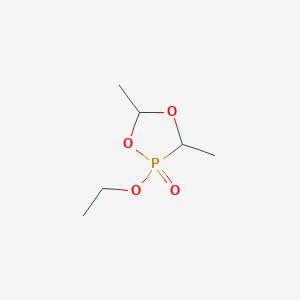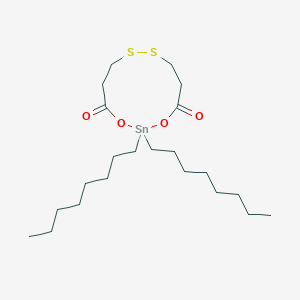
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione is an organometallic compound with the molecular formula C22H42O4S2Sn It is known for its unique structure, which includes a tin atom bonded to oxygen and sulfur atoms, forming a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione typically involves the reaction of dioctyltin oxide with dithioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mécanisme D'action
The mechanism of action of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, facilitating catalytic processes. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyltin oxide: A precursor in the synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione.
Dithioglycolic acid: Another precursor used in the synthesis.
Organotin compounds: A broad class of compounds with similar tin-containing structures.
Uniqueness
This compound is unique due to its specific cyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
113289-87-5 |
|---|---|
Formule moléculaire |
C22H42O4S2Sn |
Poids moléculaire |
553.4 g/mol |
Nom IUPAC |
2,2-dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione |
InChI |
InChI=1S/2C8H17.C6H10O4S2.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-12-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2 |
Clé InChI |
FCIAGDNSERQSQO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn]1(OC(=O)CCSSCCC(=O)O1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


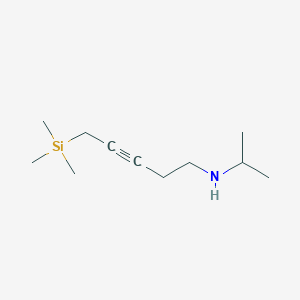
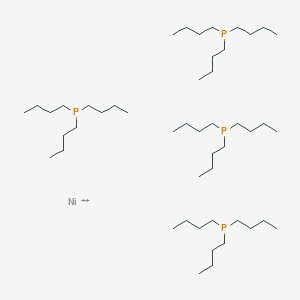
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

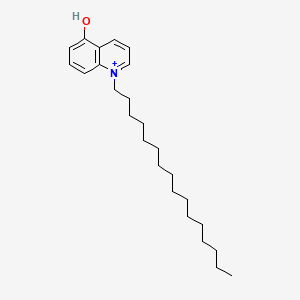
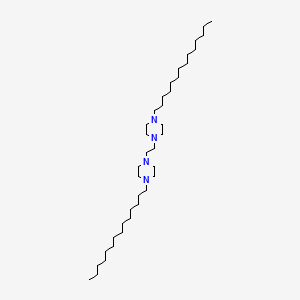
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
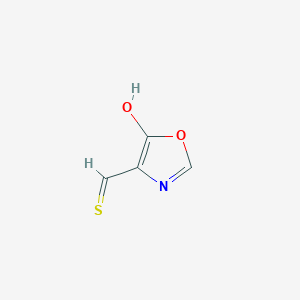


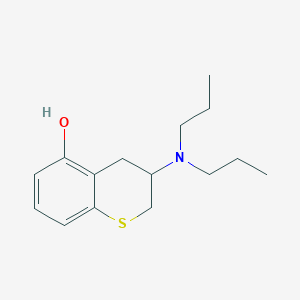
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
